Perrhenic acid

Catalog No.
S1509353
CAS No.
13768-11-1
M.F
HO4Re
M. Wt
251.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perrhenic acid

CAS Number

13768-11-1

Product Name

Perrhenic acid

IUPAC Name

hydroxy(trioxo)rhenium

Molecular Formula

HO4Re

Molecular Weight

251.21 g/mol

InChI

InChI=1S/H2O.3O.Re/h1H2;;;;/q;;;;+1/p-1

InChI Key

UGSFIVDHFJJCBJ-UHFFFAOYSA-M

SMILES

O[Re](=O)(=O)=O

Canonical SMILES

O[Re](=O)(=O)=O

The exact mass of the compound Perrhenic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Perrhenic acid (HReO4) is a highly soluble, zero-residue rhenium(VII) precursor typically supplied as a concentrated 75–80 wt% aqueous solution. In industrial procurement, it serves as the premier source of active rhenium for applications requiring precise volumetric dosing, high metal loading, and absolute elemental purity. Unlike solid perrhenate salts, perrhenic acid allows for the direct deposition of rhenium oxide species onto catalyst supports without introducing interfering cations, making it a critical material for high-performance heterogeneous catalysis, custom electroplating baths, and the synthesis of advanced organorhenium compounds[1].

Substituting perrhenic acid with cheaper, solid alternatives introduces severe process limitations in manufacturing. Potassium perrhenate (KReO4) leaves permanent alkali metal residues upon calcination, which irreversibly poison the acidic sites of alumina and zeolite catalyst supports [1]. Ammonium perrhenate (NH4ReO4), while common, has a relatively low aqueous solubility (approximately 62 g/L at 20 °C), which prevents single-step high-loading incipient wetness impregnation and requires multiple time-consuming coating and drying cycles [2]. Furthermore, calcining ammonium perrhenate releases ammonia and nitrogen oxides, complicating emissions control. While rhenium heptoxide (Re2O7) is a residue-free alternative, it is an extremely hygroscopic and volatile solid that readily sublimates, making precise gravimetric dosing highly erratic in standard industrial environments compared to the stable, volumetrically dosed perrhenic acid solution [3].

Aqueous Solubility and Maximum Precursor Concentration

For heterogeneous catalyst preparation, the solubility limit of the precursor dictates the maximum metal loading achievable in a single impregnation step. Perrhenic acid is miscible in water and commercially supplied at concentrations of 75–80 wt% (exceeding 1000 g/L of Re), whereas ammonium perrhenate is limited to a solubility of approximately 62 g/L at 20 °C[1]. This massive difference in concentration capacity allows manufacturers to achieve target rhenium loadings on high-surface-area supports in a single incipient wetness pass, avoiding the repeated impregnation-drying cycles required when using ammonium salts[2].

Evidence DimensionAqueous solubility limit at 20 °C
Target Compound DataPerrhenic acid: >1000 g/L (supplied as 75-80 wt% solution)
Comparator Or BaselineAmmonium perrhenate: ~62 g/L
Quantified Difference>15x higher concentration capacity
ConditionsAqueous solution at 20 °C for catalyst support impregnation

Enables single-step, high-loading catalyst manufacturing, significantly reducing processing time and energy costs associated with multiple drying cycles.

Elimination of Catalyst Support Poisoning via Zero-Residue Calcination

The synthesis of supported rhenium oxide (ReOx/Al2O3) catalysts for olefin metathesis requires strictly acidic support sites. Using alkali perrhenates (such as KReO4 or NaReO4) results in the stoichiometric deposition of potassium or sodium ions during calcination, which neutralize these critical acid sites and drastically reduce catalytic activity [1]. Perrhenic acid decomposes entirely into active rhenium oxide species and water, leaving 0% alkali or ammonium residue on the support [2].

Evidence DimensionResidual non-rhenium cation deposition post-calcination
Target Compound DataPerrhenic acid: 0% residue (pure ReOx formation)
Comparator Or BaselinePotassium perrhenate: Stoichiometric K+ residue
Quantified DifferenceComplete elimination of alkali metal poisoning
ConditionsThermal calcination at 500–550 °C on Al2O3 or SiO2-Al2O3 supports

Preserves the intrinsic acidity of the catalyst support, which is mandatory for high-yield olefin metathesis and naphtha reforming.

Handling Stability and Dosing Precision vs. Rhenium Heptoxide

While rhenium heptoxide (Re2O7) also provides a zero-residue rhenium source, it is highly volatile (sublimating at elevated temperatures) and aggressively hygroscopic, readily absorbing atmospheric moisture to form perrhenic acid in situ[1]. This rapid moisture uptake causes continuous weight changes during handling, making precise gravimetric dosing highly error-prone. In contrast, aqueous perrhenic acid is a stable liquid that allows for highly reproducible, automated volumetric dosing in industrial environments, eliminating the handling hazards and batch-to-batch inconsistencies associated with Re2O7 [2].

Evidence DimensionDosing precision and handling stability
Target Compound DataPerrhenic acid: Stable liquid, precise volumetric dosing
Comparator Or BaselineRhenium heptoxide (Re2O7): Highly hygroscopic solid, erratic gravimetric dosing
Quantified DifferenceEliminates moisture-induced weighing errors and sublimation losses
ConditionsAmbient industrial manufacturing environments

Ensures exact rhenium loading reproducibility across production batches without requiring specialized dry-room handling facilities.

Decoupled Cation Control in Electroplating Baths

In the formulation of aqueous baths for rhenium and rhenium-alloy electroplating, controlling the ratio of rhenium to specific cations (such as ammonium or alkali metals) is critical for managing the internal stress and corrosion resistance of the deposited layer [1]. Using ammonium perrhenate strictly fixes the NH4+ to ReO4- molar ratio at 1:1. By utilizing perrhenic acid as the primary rhenium source, plating engineers can decouple the rhenium concentration from the cation concentration, allowing for independent pH adjustment and custom electrolyte optimization to achieve crack-free, massive rhenium deposits [2].

Evidence DimensionCation-to-Rhenium Ratio Control
Target Compound DataPerrhenic acid: Fully decoupled (0:1 baseline ratio)
Comparator Or BaselineAmmonium perrhenate: Fixed 1:1 molar ratio
Quantified DifferenceEnables independent adjustment of bath pH and specific cation additives
ConditionsAqueous electroplating baths at pH 4.0–6.8 and 50–66 °C

Provides the chemical flexibility required to formulate advanced, low-stress rhenium electroplating baths for high-reliability electrical contacts and aerospace components.

High-Loading Heterogeneous Catalyst Manufacturing

Because of its extreme aqueous solubility (>1000 g/L) and zero-residue calcination profile, perrhenic acid is the optimal precursor for synthesizing supported rhenium catalysts (e.g., ReOx/Al2O3) used in olefin metathesis and naphtha reforming. It allows manufacturers to achieve target metal loadings in a single incipient wetness impregnation step without poisoning the acidic support sites [1].

Advanced Rhenium and Rhenium-Alloy Electroplating

Perrhenic acid is prioritized in high-performance electroplating operations where internal stress and deposit cracking must be minimized. By acting as a pure, cation-free rhenium source, it allows formulators to independently control bath pH and precisely titrate specific non-interfering cations to optimize the mechanical properties of the plated layer [2].

Synthesis of Homogeneous Organorhenium Catalysts

For the commercial production of homogeneous catalysts like methyltrioxorhenium (MTO), perrhenic acid provides a highly reactive, concentrated Re(VII) starting material. Its liquid form allows for precise volumetric addition into organic synthesis workflows, avoiding the handling complications of volatile rhenium heptoxide [3].

GHS Hazard Statements

Aggregated GHS information provided by 137 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (69.34%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (69.34%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (60.58%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13768-11-1

Wikipedia

Perrhenic acid

General Manufacturing Information

Rhenate (ReO41-), hydrogen (1:1), (T-4)-: ACTIVE

Dates

Last modified: 08-15-2023

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